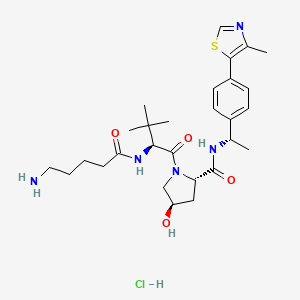
2-(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a trifluoromethyl group, which can enhance the biological activity and stability of molecules, making it valuable in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-3-methoxy-6-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to 50°C
Catalyst: Palladium-based catalysts for coupling reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and yield. The purification process typically includes recrystallization or chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: Forms carbon-carbon bonds with aryl or vinyl halides.
Oxidation: Converts to the corresponding boronic acid or phenol.
Substitution: Reacts with nucleophiles to replace the boronic ester group.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Cross-Coupling: Biaryl compounds.
Oxidation: Boronic acids or phenols.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: Investigated for its potential in drug discovery due to its ability to form stable bonds with biological targets.
Medicine: Explored for its role in the development of pharmaceuticals, especially those requiring enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions, forming stable carbon-carbon bonds. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways. The boronic ester group allows for easy functionalization, enabling the formation of diverse chemical structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-6-(trifluoromethyl)aniline: A fluorinated building block used in the synthesis of various organic compounds.
2-Fluoro-3-methoxy-6-(trifluoromethyl)phenol: Another fluorinated compound with similar reactivity.
2-Fluoro-3-methoxy-6-(trifluoromethyl)phenylboronic acid: A precursor in the synthesis of the target compound.
Uniqueness
2-(2-Fluoro-3-methoxy-6-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its boronic ester group, which provides unique reactivity in cross-coupling reactions. The presence of the trifluoromethyl group further enhances its stability and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C14H17BF4O3 |
|---|---|
Poids moléculaire |
320.09 g/mol |
Nom IUPAC |
2-[2-fluoro-3-methoxy-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H17BF4O3/c1-12(2)13(3,4)22-15(21-12)10-8(14(17,18)19)6-7-9(20-5)11(10)16/h6-7H,1-5H3 |
Clé InChI |
UXDQAAUGILGGMT-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


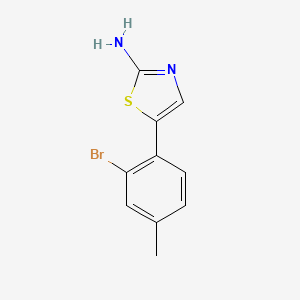

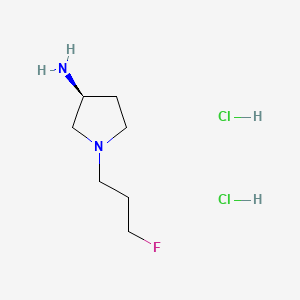


![4'-Fluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14026804.png)
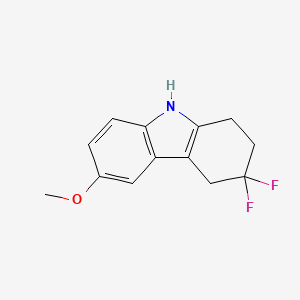
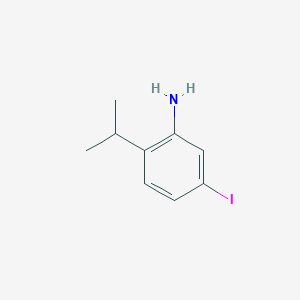

![5,6-Dihydrocyclopenta[d]thiazol-4-one](/img/structure/B14026837.png)
![[1,1'-Biphenyl]-3-sulfonic acid](/img/structure/B14026841.png)

![1(6H)-Pyridazineacetamide, 3-chloro-6-[(phenylsulfonyl)imino]-](/img/structure/B14026851.png)
